molecular formula C8H8N4 B1266347 1-(pyridin-4-yl)-1H-pyrazol-4-amine CAS No. 28466-04-8

1-(pyridin-4-yl)-1H-pyrazol-4-amine

Cat. No.: B1266347
CAS No.: 28466-04-8
M. Wt: 160.18 g/mol
InChI Key: GNJNONLBGNMHGV-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features both a pyridine and a pyrazole ring

Biochemical Analysis

Biochemical Properties

1-(Pyridin-4-yl)-1H-pyrazol-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with serine/threonine-protein kinase B-raf, a key enzyme involved in cell signaling pathways . The interaction between this compound and serine/threonine-protein kinase B-raf is characterized by binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can modulate downstream signaling pathways, affecting various cellular processes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of serine/threonine-protein kinase B-raf by this compound can lead to alterations in the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival . Additionally, this compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis, thereby influencing cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of serine/threonine-protein kinase B-raf, leading to its inhibition . This inhibition prevents the phosphorylation of downstream targets in the MAPK pathway, thereby modulating cellular responses. Furthermore, this compound can influence gene expression by altering transcription factor activity and epigenetic modifications, resulting in changes in cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of serine/threonine-protein kinase B-raf activity, leading to prolonged effects on cell signaling pathways and cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit serine/threonine-protein kinase B-raf activity without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of this compound, leading to the formation of metabolites that can be further processed and excreted from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The presence of targeting signals and post-translational modifications can direct this compound to specific subcellular compartments, thereby modulating its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-4-yl)-1H-pyrazol-4-amine typically involves the reaction of 4-aminopyridine with hydrazine derivatives under controlled conditions. One common method includes the cyclization of 4-aminopyridine with hydrazine hydrate in the presence of a suitable catalyst, such as acetic acid, to form the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine or pyrazole derivatives.

Scientific Research Applications

1-(Pyridin-4-yl)-1H-pyrazol-4-amine has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(Pyridin-4-yl)-1H-pyrazol-4-amine stands out due to its unique combination of pyridine and pyrazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile modifications and applications in various fields.

Properties

IUPAC Name

1-pyridin-4-ylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h1-6H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJNONLBGNMHGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182672
Record name Pyridine, 4-(4-aminopyrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28466-04-8
Record name Pyridine, 4-(4-aminopyrazol-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 4-(4-aminopyrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-4-yl)-1H-pyrazol-4-amine
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